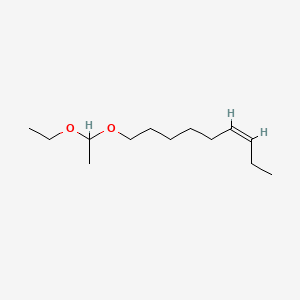
(Z)-9-(1-Ethoxyethoxy)non-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-9-(1-Ethoxyethoxy)non-3-ene: is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group attached to a non-3-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-9-(1-Ethoxyethoxy)non-3-ene typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkene precursor.
Addition of Ethoxyethoxy Group: The ethoxyethoxy group is introduced through a reaction with ethylene oxide in the presence of a catalyst.
Isomerization: The final step involves the isomerization to ensure the (Z)-configuration of the double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-9-(1-Ethoxyethoxy)non-3-ene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, where nucleophiles like halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-9-(1-Ethoxyethoxy)non-3-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving alkenes and ethers. It serves as a model substrate for understanding the mechanisms of such reactions.
Medicine
Potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (Z)-9-(1-Ethoxyethoxy)non-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-9-(1-Ethoxyethoxy)non-3-ene: The (E)-isomer of the compound, differing in the configuration of the double bond.
9-(1-Methoxyethoxy)non-3-ene: Similar structure but with a methoxy group instead of an ethoxy group.
9-(1-Ethoxyethoxy)dec-3-ene: Similar structure but with an additional carbon in the backbone.
Uniqueness
The (Z)-configuration of (Z)-9-(1-Ethoxyethoxy)non-3-ene imparts unique chemical properties, such as specific reactivity patterns and binding affinities, which are not observed in its (E)-isomer or other similar compounds. This makes it particularly valuable in applications requiring precise control over molecular interactions.
Properties
CAS No. |
94087-85-1 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
(Z)-9-(1-ethoxyethoxy)non-3-ene |
InChI |
InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-12-15-13(3)14-5-2/h6-7,13H,4-5,8-12H2,1-3H3/b7-6- |
InChI Key |
WXLNULLOJQRELU-SREVYHEPSA-N |
Isomeric SMILES |
CC/C=C\CCCCCOC(C)OCC |
Canonical SMILES |
CCC=CCCCCCOC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



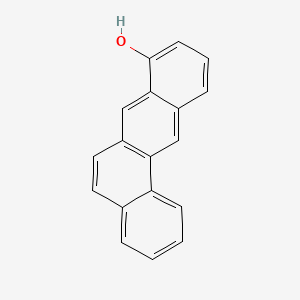
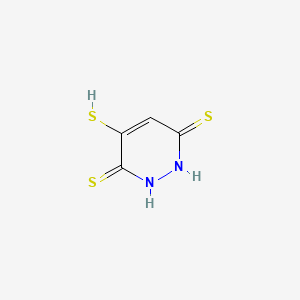
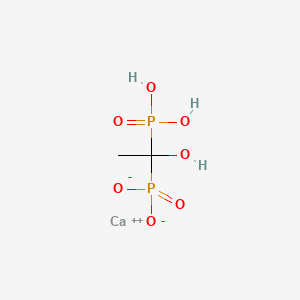
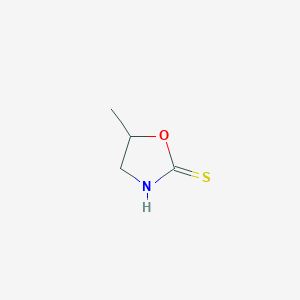
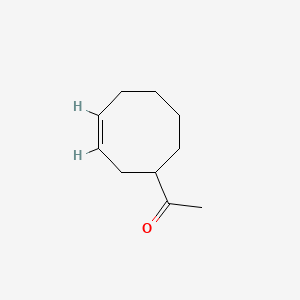

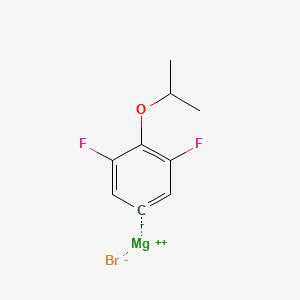
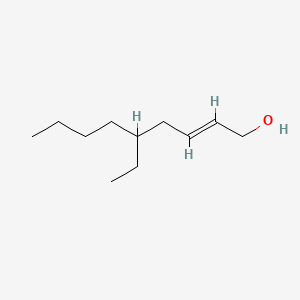

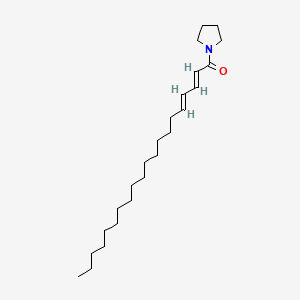

![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)

